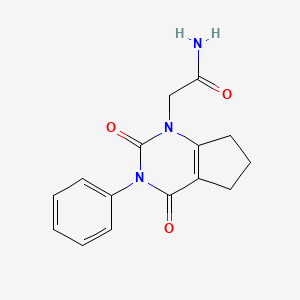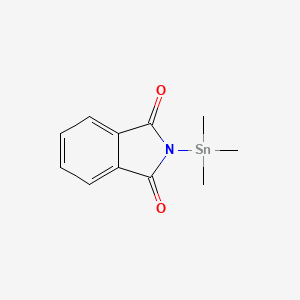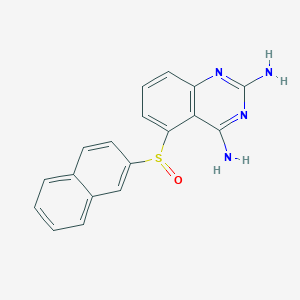
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research .
准备方法
The synthesis of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between different phases, improving the reaction efficiency.
化学反应分析
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to the accumulation of uracil in DNA and ultimately cell death .
相似化合物的比较
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be compared with other similar compounds, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound also inhibits dihydrofolate reductase but has a different substituent at the 5-position.
6-(2-naphthylsulfonyl)-2,4-quinazolinediamine: This compound has a sulfonyl group instead of a sulfinyl group, which affects its chemical reactivity and biological activity.
The uniqueness of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- lies in its specific substituent at the 5-position, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
50828-19-8 |
|---|---|
分子式 |
C18H14N4OS |
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-naphthalen-2-ylsulfinylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4OS/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)24(23)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
InChI 键 |
KXMCHNWKSAWQMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


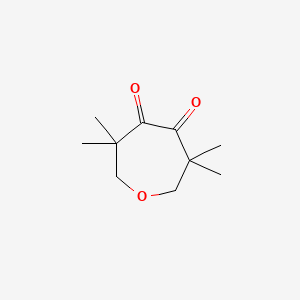
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
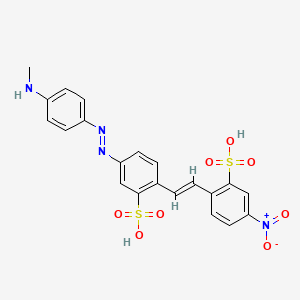
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
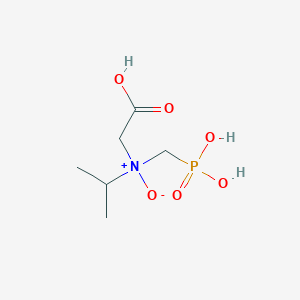
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
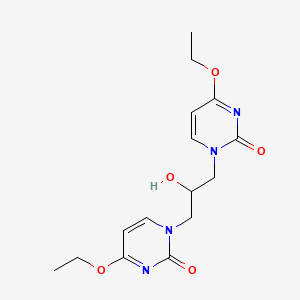
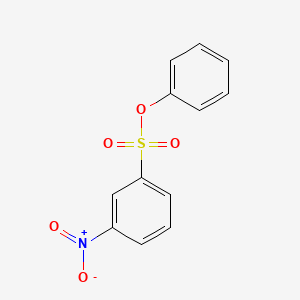
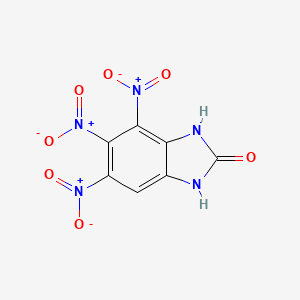

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
